1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline
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Overview
Description
1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both methoxyphenyl and phenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine hydrate. One common method includes the reaction of 4-methoxyacetophenone with benzaldehyde to form the corresponding chalcone, which is then cyclized using hydrazine hydrate under reflux conditions to yield the desired pyrazoline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazoline ring, leading to different substituted pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives, while reduction can produce various substituted pyrazolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antimicrobial and antioxidant agent.
Medicine: It has been explored for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-3-phenyl-2-pyrazole: This compound shares a similar structure but differs in the degree of saturation in the pyrazole ring.
1-(4-Methoxyphenyl)-3-phenyl-2-imidazole: Another heterocyclic compound with a different nitrogen arrangement in the ring.
Uniqueness: The unique combination of methoxyphenyl and phenyl groups in this compound contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject for further research and development.
Properties
CAS No. |
2535-59-3 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C16H16N2O/c1-19-15-9-7-14(8-10-15)18-12-11-16(17-18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
FMZMWKZBEPVRTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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